

Commercial Suppliers of Research-Grade Ethyl 2-(dimethylamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(dimethylamino)acetate**

Cat. No.: **B1347004**

[Get Quote](#)

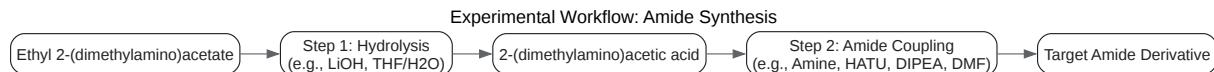
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering research-grade **Ethyl 2-(dimethylamino)acetate** (CAS No. 33229-89-9). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound by presenting key data in a structured format, alongside illustrative experimental workflows and conceptual signaling pathways.

Introduction to Ethyl 2-(dimethylamino)acetate

Ethyl 2-(dimethylamino)acetate is a glycine analogue that serves as a versatile building block in organic synthesis.^[1] Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in medicinal chemistry and drug discovery. It is typically available as a colorless to light yellow liquid.^[2]

Commercial Suppliers and Specifications


The following table summarizes the specifications of research-grade **Ethyl 2-(dimethylamino)acetate** available from various commercial suppliers. This data has been compiled from publicly available information on the suppliers' websites. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

Supplier	Purity	Appearance	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Notes
MedChem Express	≥98.0% (typically 99.70% by GC)	Colorless to light yellow liquid	33229-89-9	C6H13NO ₂	131.18	Provides HNMR and GC data on their website. [2]
InvivoChem	≥98%	Colorless to light yellow liquid	33229-89-9	C6H13NO ₂	131.18	
Alfa Chemistry	96%	Colourless to slightly yellow-green liquid	33229-89-9	C6H13NO ₂	131.175	[3]
Matrix Fine Chemicals	Not specified	Not specified	33229-89-9	C6H13NO ₂	131.175	[4]
Merck (Leyan)	98%	Liquid	33229-89-9	C6H13NO ₂	Not specified	[5]
BIOZOL	Not specified	Not specified	33229-89-9	C6H13NO ₂	Not specified	Distributed from MedChem Express. [6]

Experimental Protocols

While specific, detailed experimental protocols for the direct use of **Ethyl 2-(dimethylamino)acetate** in biological assays are not widely published, its primary application lies in its use as a chemical intermediate. Below is a representative experimental workflow for the synthesis of a hypothetical bioactive amide derivative using **Ethyl 2-(dimethylamino)acetate** as a starting material.

General Workflow for Amide Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an amide derivative.

Detailed Methodology

Step 1: Hydrolysis of Ethyl 2-(dimethylamino)acetate

- Dissolution: Dissolve **Ethyl 2-(dimethylamino)acetate** (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- Addition of Base: Add lithium hydroxide (LiOH) (e.g., 1.5 equivalents) to the solution.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(dimethylamino)acetic acid.

Step 2: Amide Coupling

- Dissolution: Dissolve the resulting 2-(dimethylamino)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

- **Addition of Reagents:** Add the desired primary or secondary amine (1.1 equivalents), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
- **Reaction:** Stir the mixture at room temperature for several hours to overnight.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Purification:** Upon completion, purify the reaction mixture using an appropriate method, such as column chromatography on silica gel, to isolate the target amide derivative.

Signaling Pathways: A Conceptual Framework

There is currently no direct scientific literature implicating **Ethyl 2-(dimethylamino)acetate** in specific signaling pathways. However, as a glycine analogue, it is conceivable that its derivatives could interact with biological systems in a number of ways. The following diagram presents a hypothetical signaling pathway where a derivative of **Ethyl 2-(dimethylamino)acetate** could potentially act as a ligand for a receptor, initiating a downstream signaling cascade.

This is a hypothetical pathway for illustrative purposes only.

Hypothetical Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling cascade initiated by a bioactive derivative.

Conclusion

Ethyl 2-(dimethylamino)acetate is a readily available research chemical from several reputable suppliers, with purities generally suitable for synthetic applications. While detailed biological activity and specific experimental protocols for this compound are not extensively documented, its utility as a synthetic intermediate is clear. The provided conceptual workflows and pathways aim to equip researchers with a foundational understanding for incorporating this molecule into their research and development endeavors. It is imperative for researchers to consult lot-specific documentation and perform appropriate analytical characterization before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(dimethylamino)acetate | Amino Acid Derivatives | 33229-89-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ETHYL 2-(DIMETHYLAMINO)ACETATE | CAS 33229-89-9 [matrix-fine-chemicals.com]
- 5. Ethyl 2-(dimethylamino)acetate | 33229-89-9 [sigmaaldrich.cn]
- 6. Ethyl 2-(dimethylamino)acetate, CAS [[33229-89-9]] | BIOZOL [biozol.de]
- To cite this document: BenchChem. [Commercial Suppliers of Research-Grade Ethyl 2-(dimethylamino)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347004#commercial-suppliers-of-research-grade-ethyl-2-dimethylamino-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com